Poziotinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

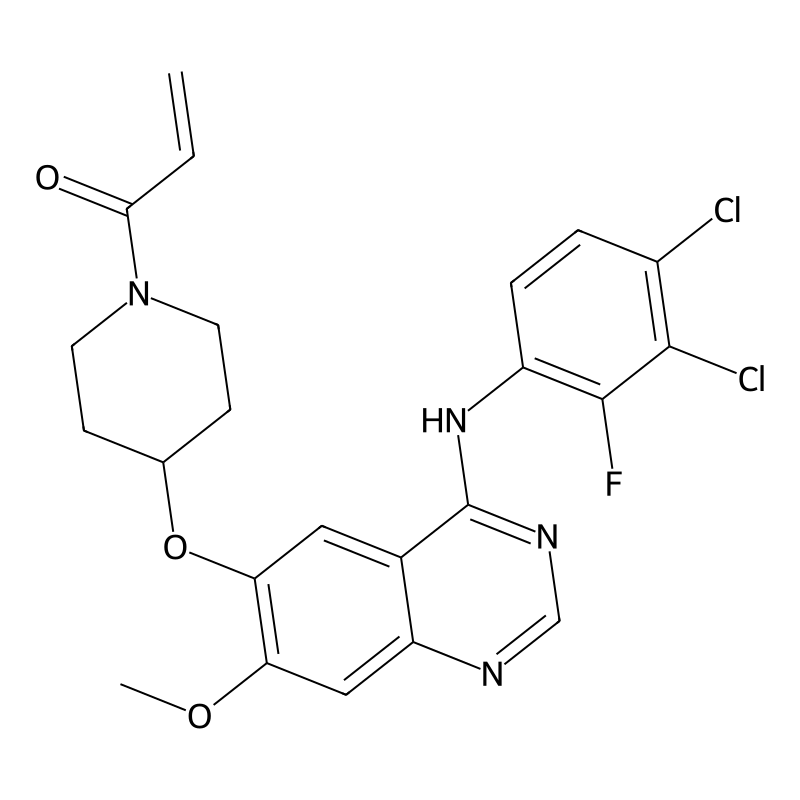

SMILES

Synonyms

Canonical SMILES

Poziotinib (CAS: 1092364-38-9) is an irreversible, covalent pan-HER tyrosine kinase inhibitor (TKI) targeting EGFR, HER2, and HER4 [1]. While standard TKIs are widely procured for classical kinase mutations, Poziotinib is specifically selected for its distinct structural properties—namely, a smaller terminal group, increased halogenation, and a highly flexible quinazoline core[2]. These features allow it to bypass the spatial restrictions that typically block drug binding in complex mutant variants. Consequently, Poziotinib serves as a critical, non-interchangeable tool compound for laboratories and pharmaceutical developers modeling therapeutic resistance, particularly in non-small cell lung cancer (NSCLC) and metastatic breast cancer models driven by sterically hindered kinase pocket alterations [1].

References

- [1] Robichaux, J. P., et al. "Mechanisms and clinical activity of an EGFR and HER2 exon 20-selective kinase inhibitor in non-small cell lung cancer." Nature Medicine 24.5 (2018): 638-646.

- [2] Elamin, Y. Y., et al. "Poziotinib for Patients With HER2 Exon 20 Mutant Non-Small-Cell Lung Cancer: Results From a Phase II Trial." Journal of Clinical Oncology 40.7 (2022): 702-709.

In procurement and assay design, substituting Poziotinib with first-, second-, or third-generation TKIs (such as Erlotinib, Afatinib, or Osimertinib) will critically compromise experiments targeting exon 20 insertion mutations [1]. These insertions induce conformational changes that restrict the size of the ATP-binding pocket, creating severe steric hindrance [2]. Bulkier and more rigid TKIs physically cannot penetrate this altered pocket, resulting in IC50 values that far exceed experimentally viable or clinically achievable concentrations (often >100 nM) [1]. Procuring Poziotinib is mandatory for these specific models because its compact, flexible structure is explicitly capable of circumventing this steric blockade, enabling tight covalent binding and potent inhibition where conventional in-class alternatives fail [2].

References

- [1] Robichaux, J. P., et al. "Mechanisms and clinical activity of an EGFR and HER2 exon 20-selective kinase inhibitor in non-small cell lung cancer." Nature Medicine 24.5 (2018): 638-646.

- [2] Elamin, Y. Y., et al. "Poziotinib for Patients With HER2 Exon 20 Mutant Non-Small-Cell Lung Cancer: Results From a Phase II Trial." Journal of Clinical Oncology 40.7 (2022): 702-709.

Superior in vitro Potency in EGFR Exon 20 Mutant Models vs. Osimertinib and Afatinib

In comparative in vitro profiling using Ba/F3 cell lines expressing EGFR exon 20 mutations, Poziotinib demonstrated profound superiority over standard TKIs that share similar targets but lack conformational flexibility [1]. Poziotinib achieved an average IC50 of 1.0 nM, whereas Osimertinib and Afatinib required significantly higher concentrations to achieve the same inhibitory effect, rendering them unsuitable for precise assay baselining [1].

| Evidence Dimension | Assay suitability: In vitro kinase inhibition (IC50) in EGFR exon 20 mutant models |

| Target Compound Data | Average IC50 = 1.0 nM |

| Comparator Or Baseline | Osimertinib (IC50 > 100 nM) and Afatinib (IC50 ~40 nM) |

| Quantified Difference | Poziotinib is approximately 100-fold more potent than Osimertinib and 40-fold more potent than Afatinib. |

| Conditions | Ba/F3 cell lines expressing EGFR exon 20 insertion mutations. |

Ensures reliable, reproducible target inhibition in sterically hindered EGFR models without requiring off-target, toxically high concentrations of standard TKIs that disrupt assay baselines.

Head-to-Head Efficacy in HER2 Exon 20 Mutant Models

For researchers modeling HER2-driven therapeutic resistance, Poziotinib provides a critical advantage over other HER2-active TKIs. In Ba/F3 cells expressing HER2 exon 20 mutations, Poziotinib successfully inhibited cellular growth at low nanomolar concentrations, dramatically outperforming both third-generation and second-generation comparators [1].

| Evidence Dimension | Laboratory workflow fit: Cell viability inhibition (IC50) in HER2 exon 20 mutant models |

| Target Compound Data | Average IC50 = 1.9 nM |

| Comparator Or Baseline | Osimertinib (IC50 > 115 nM) and Afatinib (IC50 ~11 nM) |

| Quantified Difference | Poziotinib is 200-fold more potent than Osimertinib and 6-fold more potent than Afatinib. |

| Conditions | Ba/F3 cell lines expressing HER2 exon 20 insertion mutations. |

Validates Poziotinib as the mandatory procurement choice for establishing robust, reproducible HER2 exon 20 insertion assays and xenograft models.

Inverted Mutation-Specific Selectivity Profile (Exon 20 vs. T790M)

Standard third-generation TKIs are procured for their high selectivity toward the T790M resistance mutation. Poziotinib, however, offers an inverted selectivity profile that is highly valuable for isolating exon 20 biology. Comparative profiling revealed that Poziotinib strongly favors exon 20 insertions over T790M mutations, providing a distinct pharmacological tool for differentiating these resistance pathways[1].

| Evidence Dimension | Assay specificity: Selectivity ratio (Potency against EGFR exon 20 vs. EGFR T790M) |

| Target Compound Data | 65-fold higher potency for Exon 20 insertions compared to T790M mutants |

| Comparator Or Baseline | Standard 3rd-generation TKIs (e.g., Osimertinib), which prioritize T790M and fail at Exon 20 |

| Quantified Difference | Poziotinib provides a 65x selectivity window favoring Exon 20 over T790M, reversing the standard TKI selectivity paradigm. |

| Conditions | Comparative IC50 profiling in mutant Ba/F3 cell lines. |

Provides a highly specific chemical probe that allows researchers to isolate Exon 20-driven pathways without confounding T790M-related background noise.

In Vitro and In Vivo Modeling of Exon 20 Insertion NSCLC

Because Poziotinib uniquely overcomes the steric hindrance of the restricted ATP-binding pocket, it is the optimal TKI for establishing baseline inhibition in Ba/F3 cell assays, patient-derived xenografts (PDX), and genetically engineered mouse models (GEMMs) of EGFR and HER2 exon 20 mutant NSCLC [1].

Development of Combination Therapies for TKI-Resistant Cancers

Given its 40- to 200-fold greater potency against exon 20 mutations compared to Afatinib and Osimertinib, Poziotinib serves as a critical anchor compound in screening assays designed to identify synergistic drug combinations (e.g., with fulvestrant or mTOR inhibitors) for treatment-refractory metastatic breast and gastric cancers [2].

Structural Biology and Computational Modeling of Kinase Pockets

Due to its small terminal group and flexible quinazoline core, Poziotinib is highly valuable for crystallographic and computational studies investigating how specific molecular features can circumvent steric changes induced by kinase domain insertions [1].

References

- [1] Robichaux, J. P., et al. "Mechanisms and clinical activity of an EGFR and HER2 exon 20-selective kinase inhibitor in non-small cell lung cancer." Nature Medicine 24.5 (2018): 638-646.

- [2] Bhat, R., et al. "Poziotinib Inhibits HER2-Mutant-Driven Therapeutic Resistance and Multiorgan Metastasis in Breast Cancer." Cancer Research 82.18 (2022): 3308-3322.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Pharmacology

Other CAS

Wikipedia

Dates

Nov 21.

Poziotinib Shows Promise for Rare Lung Cancer.

Poziotinib, an EGFR inhibitor that was previously shelved as ineffective against

non-small cell lung cancer, is showing promising activity in a subset of patients

with EGFR exon 20 insertions. According to preliminary data from a phase II

trial, the drug led to a 73% overall response rate in patients with this disease

subtype, which is typically highly resistant to standard therapy.

2. Cancer Res Treat. 2017 Aug 29. doi: 10.4143/crt.2017.303. [Epub ahead of print]

Phase 1 Studies of Poziotinib, an Irreversible Pan-HER Tyrosine Kinase Inhibitor

in Patients with Advanced Solid Tumors.

Kim TM(1)(2)(3), Lee KW(1)(4), Oh DY(1)(2)(3), Lee JS(1)(4), Im SA(1)(2)(3), Kim

DW(1)(2)(3), Han SW(1)(2)(3), Kim YJ(1)(4), Kim TY(1)(2)(3), Kim JH(1)(4), Han

H(5), Kim WH(6)(2), Bang YJ(1)(2)(3).

Author information:

(1)Department of Internal Medicine, Seoul National University College of

Medicine, Seoul, Korea.

(2)Seoul National University Cancer Research Institute, Seoul, Korea.

(3)Department of Internal Medicine, Seoul National University Hospital, Seoul,

Korea.

(4)Department of Internal Medicine, Seoul National University Bundang Hospital,

Seongnam, Korea.

(5)Hanmi Pharm. Co., Ltd., Seoul, Korea.

(6)Department of Pathology, Seoul National University College of Medicine, Seoul,

Korea.

Purpose: Poziotinib, a pan-HER tyrosine kinase inhibitor (TKI), has shown potent

activity against wild type of epidermal growth factor receptor (EGFR) family

kinases including EGFR, HER-2 and HER-4 and EGFR-mutant cells in vitro. Two phase

I studies were conducted to determine the maximum tolerated dose (MTD),

pharmacokinetics, safety and antitumor activity against advanced solid tumors.

Materials and Methods: Standard 3+3 dose escalation scheme using two different

dosing schedules were studied: once daily, 14-day on and 7-day off (intermittent

schedule); and once daily continuous dosing with food effect. Additional patients

were enrolled in an expansion cohort.

Results: A total of 75 patients were enrolled in the 2 studies. The most common

drug-related treatment-emergent adverse events were diarrhea, rash, stomatitis,

pruritus, and anorexia. Dose-limiting toxicities were Grade 3 diarrhea in the

intermittent schedule and Grade 3 anorexia and diarrhea in the continuous dosing

schedule. The MTDs were determined as 24mg/day in the intermittent dosing

schedule and 18mg/day in the continuous dosing schedule. Eight (16%) and

twenty-four (47%) of 51 evaluable patients in the intermittent schedule achieved

partial response (PR) and stable disease (SD), respectively. Four (21%) and six

(32%) of 19 evaluable patients in continuous dosing schedule achieved PR and SD,

respectively. Patients with PR (n=7) or SD ≥ 12 weeks (n=7) had HER2

amplification (n=7; breast cancer, 5; and stomach cancer, 2) and EGFR

amplification (n=1, squamous cell lung cancer).

Conclusions: Poziotinib was safe and well tolerated in patients with advanced

solid tumors. It showed an encouraging activity against EGFR-mutant and

HER2-amplified cancers.

3. Cancer Res Treat. 2017 Jan;49(1):10-19. doi: 10.4143/crt.2016.058. Epub 2016 May

3.

A Phase II Study of Poziotinib in Patients with Epidermal Growth Factor Receptor

(EGFR)-Mutant Lung Adenocarcinoma Who Have Acquired Resistance to EGFR-Tyrosine

Kinase Inhibitors.

Han JY(1), Lee KH(2), Kim SW(3), Min YJ(4), Cho E(5), Lee Y(1), Lee SH(1), Kim

HY(1), Lee GK(1), Nam BH(1), Han H(6), Jung J(6), Lee JS(1).

Author information:

(1)Center for Lung Cancer, National Cancer Center, Goyang, Korea.

(2)Department of Internal Medicine, Chungbuk National University Hospital,

Cheongju, Korea.

(3)Department of Internal Medicine, Asan Medical Center, University of Ulsan

College of Medicine, Seoul, Korea.

(4)Department of Internal Medicine, Ulsan University Hospital, Ulsan, Korea.

(5)Department of Internal Medicine, Gachon University Gil Medical Center,

Incheon, Korea.

(6)Clinical Research Team, Hanmi Pharmaceutical Co., Ltd., Seoul, Korea.

PURPOSE: We examined the efficacy of poziotinib, a second-generation epidermal

growth factor receptor (EGFR)-tyrosine kinase inhibitor (TKI) in patients with

lung adenocarcinoma with activating EGFR mutations, who developed acquired

resistance (AR) to EGFR-TKIs.

MATERIALS AND METHODS: This single-arm phase II study included EGFR-mutant lung

adenocarcinoma with AR to erlotinib or gefitinib based on the Jackman criteria.

Patients received poziotinib 16 mg orally once daily in a 28-day cycle. The

primary endpoint was progression-free survival (PFS). Prestudy tumor biopsies and

blood samples were obtained to determine resistance mechanisms.

RESULTS: Thirty-nine patients were treated. Tumor genotyping was determined in 37

patients; 19 EGFR T790M mutations and two PIK3CA mutations were detected in the

prestudy tumors, and seven T790M mutations were detected in the plasma assay.

Three (8%; 95% confidence interval [CI], 2 to 21) and 17 (44%; 95% CI, 28 to 60)

patients had partial response and stable disease, respectively. The median PFS

and overall survival were 2.7 months (95% CI, 1.8 to 3.7) and 15.0 months (95%

CI, 9.5 to not estimable), respectively. A longer PFS was observed for patients

without T790M or PIK3CA mutations in tumor or plasma compared to those with these

mutations (5.5 months vs. 1.8 months, p=0.003). The most frequent grade 3 adverse

events were rash (59%), mucosal inflammation (26%), and stomatitis (18%). Most

patients required one (n=15) or two (n=15) dose reductions.

CONCLUSION: Low activity of poziotinib was detected in patients with EGFR-mutant

non-small cell lung cancer who developed AR to gefitinib or erlotinib,

potentially because of severe-toxicityimposed dose limitation.

4. Cancer Chemother Pharmacol. 2015 Jan;75(1):97-109. doi:

10.1007/s00280-014-2621-7. Epub 2014 Nov 7.

Population pharmacokinetics of HM781-36 (poziotinib), pan-human EGF receptor

(HER) inhibitor, and its two metabolites in patients with advanced solid

malignancies.

Noh YH(1), Lim HS, Jung JA, Song TH, Bae KS.

Author information:

(1)Department of Clinical Pharmacology, Busan Paik Hospital, Inje University,

Busan, Korea.

PURPOSE: To develop a population pharmacokinetic (PK) model for HM781-36

(poziotinib) and its metabolites in cancer patients.

METHODS: Blood samples were collected from three phase I studies in which

fifty-two patients received oral HM781-36B tablets (0.5-32 mg) once daily for 2

weeks, and another 20 patients received oral HM781-36B tablets (12, 16, 18, 24

mg) in fasting (12 patients) or fed (eight patients) state once daily for 4

weeks. Nonlinear mixed effect modeling was employed to develop the population

pharmacokinetic model.

RESULTS: HM781-36 PK was ascribed to a two-compartment model and HM781-36-M1/-M2

PK to one-compartment model. HM781-36 oral absorption was characterized by

first-order input (absorption rate constant: 1.45 ± 0.23 h⁻¹). The central volume

of distribution (185 ± 12.7 L) was influenced significantly by body weight. The

absorption rate constant was influenced by food. The typical HM781-36 apparent

clearance was 34.5 L/h (29.4 %CV), with an apparent peripheral volume of

distribution of 164 L (53.5 %CV). Other covariates did not significantly further

explain the PKs of HM781-36.

CONCLUSIONS: The proposed model suggests that HM781-36 PKs are consistent across

most solid tumor types, and that the absorption process of HM781-36 is affected

by the fed state before dosing. HM781-36 PKs are not complicated by patient

factors, other than body weight.

Explore Compound Types